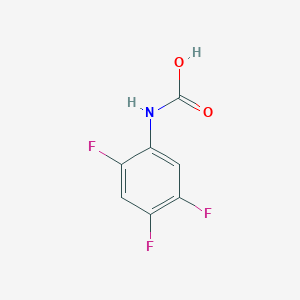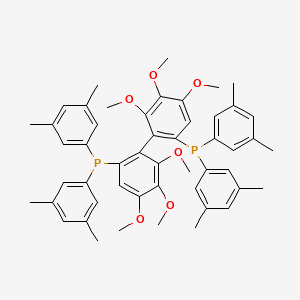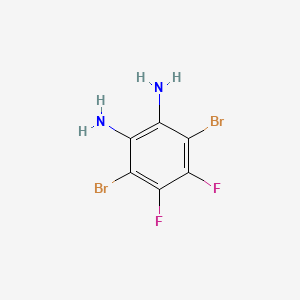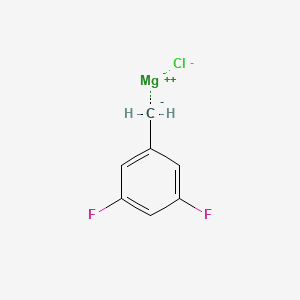
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid
Overview
Description
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: is a boronic acid derivative with a complex molecular structure It contains a fluorophenyl group, an acrylamidoethyl group, and a boronic acid moiety
Mechanism of Action
Target of Action
Boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
This property allows them to act as Lewis acids and bind to various biological targets .
Biochemical Pathways
Boronic acids and their esters are known to interact with various biochemical pathways due to their ability to form reversible covalent bonds with diols .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which can affect their bioavailability .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds with diols can lead to various effects, depending on the specific targets and biochemical pathways involved .
Action Environment
The action of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the pH and glucose concentration can affect the thermoresponsive nature of block copolymers prepared with this compound . Additionally, the stability of boronic acids and their esters in water can also influence their action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid typically involves multiple steps, starting with the preparation of the fluorophenyl boronic acid. The acrylamidoethyl group is then introduced through a series of reactions, including amidation and esterification processes. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The acrylamidoethyl group can be reduced to form amine derivatives.
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.
Substitution: : Nucleophiles such as amines or alcohols are used, and the reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Boronic Esters: : Formed through the oxidation of the boronic acid group.
Amine Derivatives: : Resulting from the reduction of the acrylamidoethyl group.
Substituted Fluorophenyl Compounds: : Produced through nucleophilic substitution reactions.
Scientific Research Applications
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: : The compound can be employed in the development of fluorescent probes for biological imaging and diagnostics.
Industry: : The compound is used in the production of advanced materials and coatings.
Comparison with Similar Compounds
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: is unique due to its combination of functional groups. Similar compounds include:
3-Fluoro-4-(2-acrylamidoethylcarbamoyl)phenylboronic acid: : Similar structure but without the fluorine atom.
4-(2-Acrylamidoethylcarbamoyl)phenylboronic acid: : Lacks the fluorine atom and the fluorophenyl group.
3-Fluoro-4-(2-prop-2-enoylaminoethylcarbamoyl)phenylboronic acid: : Another name for the same compound, highlighting the acrylamidoethyl group.
Properties
IUPAC Name |
[3-fluoro-4-[2-(prop-2-enoylamino)ethylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BFN2O4/c1-2-11(17)15-5-6-16-12(18)9-4-3-8(13(19)20)7-10(9)14/h2-4,7,19-20H,1,5-6H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROCFBAGKYSGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)

![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)




![2-(2-CHLOROPHENOXY)-N'-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6358249.png)
